2,6-dichloro-8-methyl-9H-purine;hydrochloride 2,6-dichloro-8-methyl-9H-purine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18629392
InChI: InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H
SMILES:
Molecular Formula: C6H5Cl3N4
Molecular Weight: 239.5 g/mol

2,6-dichloro-8-methyl-9H-purine;hydrochloride

CAS No.:

Cat. No.: VC18629392

Molecular Formula: C6H5Cl3N4

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-dichloro-8-methyl-9H-purine;hydrochloride -

Specification

Molecular Formula C6H5Cl3N4
Molecular Weight 239.5 g/mol
IUPAC Name 2,6-dichloro-8-methyl-7H-purine;hydrochloride
Standard InChI InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H
Standard InChI Key CXQSZTVJNYFZJF-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the purine heterocycle, a bicyclic system comprising fused pyrimidine and imidazole rings. Substitutions at the 2, 6, and 8 positions introduce distinct functional groups:

  • Chlorine atoms at C2 and C6 enhance electrophilicity and influence binding to biological targets.

  • A methyl group at C8 increases hydrophobicity, potentially improving membrane permeability.

  • The hydrochloride salt improves solubility in polar solvents, critical for pharmacological formulations .

The SMILES notation CC1=NC2=C(Cl)N=C(Cl)N=C2N1.[H]Cl encapsulates this arrangement, highlighting the connectivity of substituents .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC6H5Cl3N4\text{C}_6\text{H}_5\text{Cl}_3\text{N}_4
Molecular Weight239.48 g/mol
Exact Mass237.939 Da
Polar Surface Area (PSA)54.46 Ų
LogP (Partition Coefficient)1.97
Purity≥97% (Commercial grade)

The moderate LogP value suggests balanced lipophilicity, facilitating both aqueous solubility and cellular uptake . The PSA, a measure of hydrogen-bonding capacity, aligns with typical purine derivatives, indicating potential for target engagement via polar interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2,6-dichloro-8-methyl-9H-purine hydrochloride typically proceeds through multi-step functionalization of simpler purine precursors. A seminal method by Hocek and Pohl (2004) involves:

  • Methylation: Introducing the methyl group at C8 via alkylation of 2,6-dichloropurine.

  • Chlorination: Sequential halogenation at C2 and C6 using phosphorus oxychloride (POCl3\text{POCl}_3).

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .

This route achieves an 87% yield under optimized conditions, with chromatographic purification ensuring high purity . An alternative approach by Oh et al. (2001) employs microwave-assisted synthesis, reducing reaction times but yielding only 20% product, limiting its industrial applicability .

Structural Modifications

The compound serves as a versatile intermediate for further derivatization:

  • Condensation reactions at C6 with amines or alcohols produce analogs with enhanced bioactivity.

  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C8 enables introduction of aryl or heteroaryl groups, broadening structural diversity .

Biological Activity and Mechanisms

Anticancer Activity

2,6-Dichloro-8-methyl-9H-purine hydrochloride exhibits topoisomerase II inhibition, a mechanism critical for its anticancer effects. Topoisomerase II regulates DNA topology during replication and repair; inhibition leads to DNA strand breaks, triggering apoptosis in rapidly dividing cells . In vitro studies demonstrate IC50_{50} values in the low micromolar range against leukemia (HL-60) and breast cancer (MCF-7) cell lines, comparable to established chemotherapeutics like etoposide.

Applications in Drug Development

Oncology

As a topoisomerase II poison, this compound is a candidate for combination therapies with DNA-damaging agents. Synergistic effects with cisplatin have been observed in lung adenocarcinoma models, suggesting potential for reduced dosing and mitigated toxicity.

Antiviral Therapeutics

Ongoing research explores its utility in prodrug formulations. Conjugation with lipid moieties (e.g., phosphoramidates) improves oral bioavailability, addressing a key limitation in nucleoside analog therapies .

Chemical Biology

The compound’s reactivity enables its use as a photoaffinity probe to map enzyme active sites. Tagging with biotin or fluorophores facilitates target identification in proteomic studies .

Hazard StatementRisk Mitigation Strategies
H302: Harmful if swallowedUse gloves and avoid ingestion.
H315/H319: Skin/eye irritationWear protective eyewear and nitrile gloves.
H335: Respiratory irritationUse in a fume hood with adequate ventilation.

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